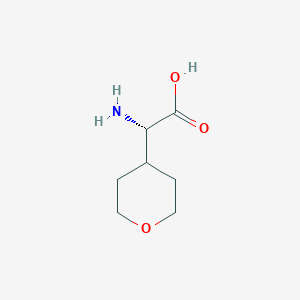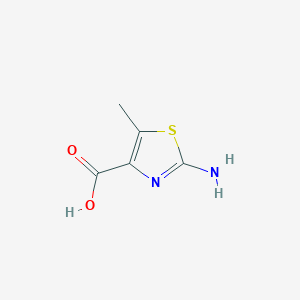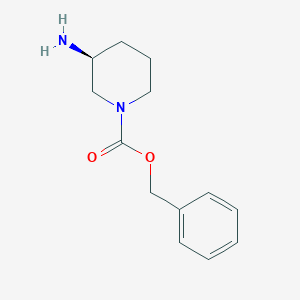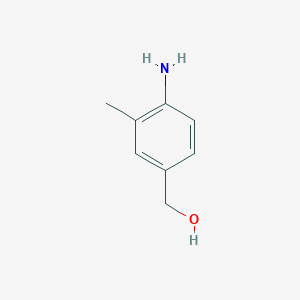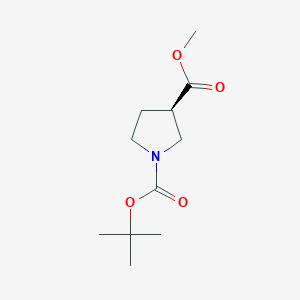
2-(Pipérazin-1-yl)pyrazine
Vue d'ensemble
Description
2-(Piperazin-1-yl)pyrazine is a heterocyclic compound that consists of a pyrazine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
2-(Piperazin-1-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a core structure in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
Target of Action
It’s worth noting that piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activities . For instance, piperazine is a known GABA receptor agonist , and certain piperazine-based compounds have shown antimicrobial activity and anti-tubercular activity .
Mode of Action
Piperazine, a structural component of this compound, is known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine derivatives have been associated with various biochemical pathways due to their wide range of biological activities .
Result of Action
Certain piperazine-based compounds have shown antimicrobial activity and anti-tubercular activity .
Analyse Biochimique
Biochemical Properties
2-(Piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system Additionally, 2-(Piperazin-1-yl)pyrazine can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .
Cellular Effects
2-(Piperazin-1-yl)pyrazine affects various types of cells and cellular processes. It has demonstrated antiproliferative activity against several cancer cell lines, including HCT-15, NCI H-522, T47D, HepG-2, and PA-1 . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death .
Molecular Mechanism
The molecular mechanism of 2-(Piperazin-1-yl)pyrazine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it acts as an antagonist of the alpha-2 adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions result in changes in gene expression and cellular responses, contributing to its observed biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperazin-1-yl)pyrazine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-(Piperazin-1-yl)pyrazine remains stable under ambient conditions but may degrade under specific conditions, such as exposure to light or extreme pH . Long-term studies in vitro and in vivo have indicated that the compound can maintain its biological activity over extended periods, although its efficacy may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-(Piperazin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing anxiety and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(Piperazin-1-yl)pyrazine is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes . These metabolic transformations can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity. Additionally, 2-(Piperazin-1-yl)pyrazine can affect metabolic flux and metabolite levels, potentially altering cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Piperazin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins . These properties determine the compound’s localization and accumulation within the body.
Subcellular Localization
2-(Piperazin-1-yl)pyrazine exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, may also influence its subcellular targeting and activity . These modifications can direct the compound to specific compartments or organelles, enhancing its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Iodine-mediated one-pot synthesis: This method uses N-alkyl piperazines and iodine to synthesize 2-(Piperazin-1-yl)pyrazine derivatives in a straightforward and efficient manner.
Industrial Production Methods
Industrial production methods for 2-(Piperazin-1-yl)pyrazine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(Piperazin-1-yl)pyrazine can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the piperazine or pyrazine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine or piperazine rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various pharmaceutical applications.
2-(1-Piperazinyl)pyrimidine: Another similar compound with applications in medicinal chemistry.
Uniqueness
2-(Piperazin-1-yl)pyrazine is unique due to its specific combination of a pyrazine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and other chemical products.
Propriétés
IUPAC Name |
2-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFLVDMFDHYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188342 | |
| Record name | 1-Piperazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34803-68-4 | |
| Record name | 2-(1-Piperazinyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-piperazinylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported iodine-mediated synthesis of 2-(piperazin-1-yl)pyrazine derivatives?
A1: The research by [] introduces a novel, one-pot synthetic route for producing 2-(piperazin-1-yl)pyrazine derivatives using iodine as a mediator. This method offers a more straightforward and efficient alternative to previous synthetic approaches by utilizing readily available N-alkyl piperazines as starting materials []. This streamlined process could potentially reduce production costs and facilitate further research into the properties and applications of these compounds.
Q2: What is the proposed reaction mechanism for this iodine-mediated synthesis?
A2: While the exact mechanism is still under investigation, the researchers propose a plausible pathway based on control experiments []. The proposed mechanism likely involves the formation of an iodo-pyrazine intermediate, followed by a nucleophilic substitution with the N-alkyl piperazine, ultimately leading to the 2-(piperazin-1-yl)pyrazine derivative.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

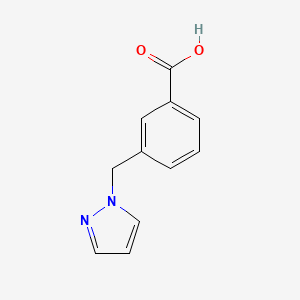
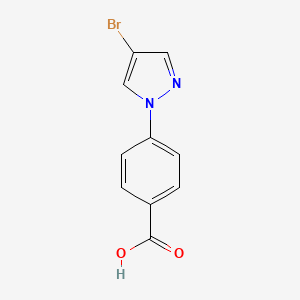

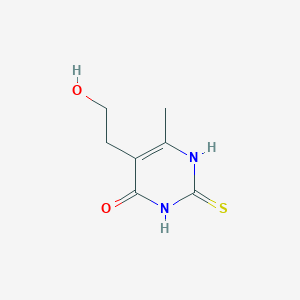
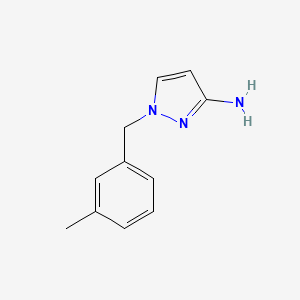
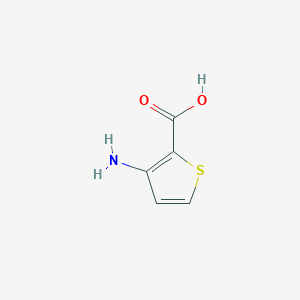
![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
